molecular formula C10H11Cl2NO2 B13997219 N-(2,2-Dichloro-1-hydroxyethyl)-2-phenylacetamide CAS No. 5394-75-2

N-(2,2-Dichloro-1-hydroxyethyl)-2-phenylacetamide

Cat. No.: B13997219
CAS No.: 5394-75-2
M. Wt: 248.10 g/mol
InChI Key: PGUJUQZZTBJTEO-UHFFFAOYSA-N
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Description

N-(2,2-Dichloro-1-hydroxyethyl)-2-phenylacetamide is a chemical compound with the molecular formula C10H11Cl2NO2 It is characterized by the presence of a phenylacetamide group attached to a dichloro-hydroxyethyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2-Dichloro-1-hydroxyethyl)-2-phenylacetamide typically involves the reaction of 2,2-dichloroacetaldehyde with phenylacetamide under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction mixture is then subjected to purification processes, such as recrystallization, to obtain the pure compound.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as chromatography, is essential to remove any impurities and obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-(2,2-Dichloro-1-hydroxyethyl)-2-phenylacetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The dichloro group can be substituted with other functional groups, such as hydroxyl or amino groups, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or ammonia.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of hydroxyl or amino derivatives.

Scientific Research Applications

N-(2,2-Dichloro-1-hydroxyethyl)-2-phenylacetamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of various industrial compounds.

Mechanism of Action

The mechanism of action of N-(2,2-Dichloro-1-hydroxyethyl)-2-phenylacetamide involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The pathways involved in its mechanism of action can include inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,2-Dichloro-1-hydroxyethyl)acetamide
  • N-(2,2-Dichloro-1-hydroxyethyl)benzamide
  • N-(2,2-Dichloro-1-hydroxyethyl)propionamide

Uniqueness

N-(2,2-Dichloro-1-hydroxyethyl)-2-phenylacetamide is unique due to the presence of the phenylacetamide group, which imparts distinct chemical properties and potential biological activities. Compared to similar compounds, it may exhibit enhanced stability and specific interactions with biological targets, making it a valuable compound for research and industrial applications.

Properties

CAS No.

5394-75-2

Molecular Formula

C10H11Cl2NO2

Molecular Weight

248.10 g/mol

IUPAC Name

N-(2,2-dichloro-1-hydroxyethyl)-2-phenylacetamide

InChI

InChI=1S/C10H11Cl2NO2/c11-9(12)10(15)13-8(14)6-7-4-2-1-3-5-7/h1-5,9-10,15H,6H2,(H,13,14)

InChI Key

PGUJUQZZTBJTEO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NC(C(Cl)Cl)O

Origin of Product

United States

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